molecular formula C13H11N3O3 B10975794 (2E)-3-(1-methyl-1H-pyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one

(2E)-3-(1-methyl-1H-pyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one

Cat. No.: B10975794
M. Wt: 257.24 g/mol
InChI Key: QUHYELSTEGAALU-FMIVXFBMSA-N
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Description

(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is a compound that belongs to the class of pyrazole derivatives Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE typically involves the reaction of 1-methyl-1H-pyrazole-3-carbaldehyde with nitroacetophenone under basic conditions. The reaction is carried out in ethanol with a base such as sodium hydroxide or potassium carbonate. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(1-METHYL-1H-PYRAZOL-3-YL)-2-NITRO-1-PHENYL-2-PROPEN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and pyrazole ring make it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H11N3O3

Molecular Weight

257.24 g/mol

IUPAC Name

(E)-3-(1-methylpyrazol-3-yl)-2-nitro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C13H11N3O3/c1-15-8-7-11(14-15)9-12(16(18)19)13(17)10-5-3-2-4-6-10/h2-9H,1H3/b12-9+

InChI Key

QUHYELSTEGAALU-FMIVXFBMSA-N

Isomeric SMILES

CN1C=CC(=N1)/C=C(\C(=O)C2=CC=CC=C2)/[N+](=O)[O-]

Canonical SMILES

CN1C=CC(=N1)C=C(C(=O)C2=CC=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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